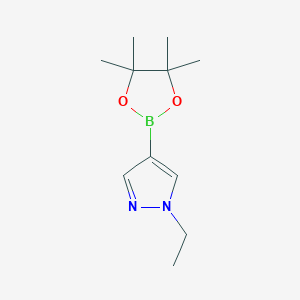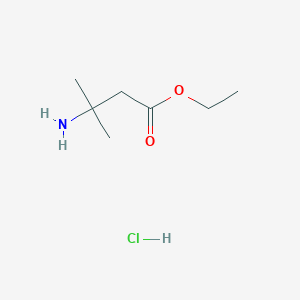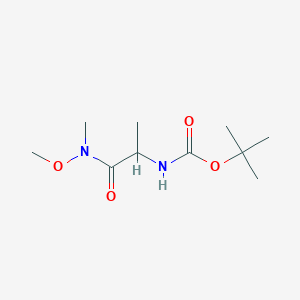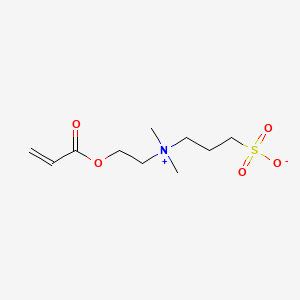
Protriptylinhydrochlorid
Übersicht
Beschreibung
Protriptyline hydrochloride is a tricyclic antidepressant, specifically a secondary amine, indicated for the treatment of depression and attention-deficit hyperactivity disorder (ADHD). Unlike most tricyclic antidepressants, protriptyline hydrochloride tends to be energizing rather than sedating and is sometimes used for narcolepsy to achieve a wakefulness-promoting effect .
Wissenschaftliche Forschungsanwendungen
Protriptylinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien über trizyklische Antidepressiva und ihre chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.
Medizin: Wird in erster Linie zur Behandlung von Depressionen, ADHS und Narkolepsie verwendet.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antidepressiva eingesetzt.
5. Wirkmechanismus
This compound wirkt durch Hemmung der Wiederaufnahme der Neurotransmitter Noradrenalin und Serotonin durch Nervenzellen. Diese Hemmung erhöht die Konzentration dieser Neurotransmitter im synaptischen Spalt, verstärkt die Neurotransmission und verbessert die Stimmung. Zusätzlich reguliert this compound bei chronischer Anwendung die β-adrenergen Rezeptoren der Großhirnrinde herunter und sensibilisiert postsynaptische serotonerge Rezeptoren .
Wirkmechanismus
Target of Action
Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) that primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition results in an increased concentration in the synaptic cleft, enhancing their overall effect .
Mode of Action
Protriptyline acts by decreasing the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an enhanced stimulation of post-synaptic receptors, exerting a positive effect on mood . In addition, TCAs like protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The primary biochemical pathway affected by protriptyline involves the serotonin and norepinephrine neurotransmission systems . By inhibiting the reuptake of these neurotransmitters, protriptyline increases their synaptic concentration, leading to an overall increase in serotonergic neurotransmission . This is thought to contribute to the antidepressant effects of TCAs .
Pharmacokinetics
Protriptyline is well absorbed, with a bioavailability of 77-93% . It is extensively metabolized in the liver, and its elimination half-life ranges from 54 to 92 hours . About 50% of the drug is excreted in the urine . These pharmacokinetic properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of protriptyline’s action primarily involve an increase in the synaptic concentration of serotonin and norepinephrine . This results in enhanced mood and arousal in depressed individuals .
Action Environment
The action, efficacy, and stability of protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach. Its distribution can be influenced by the patient’s body composition and the presence of certain diseases. The metabolism of protriptyline can be affected by the patient’s liver function and the presence of other drugs that may induce or inhibit its metabolizing enzymes. Finally, its excretion can be influenced by kidney function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Protriptyline hydrochloride interacts with various enzymes and proteins in the body. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it prevents these neurotransmitters from being reabsorbed into the nerve cells in the brain, which helps prolong the mood-lightening effect of any released serotonin and norepinephrine .
Cellular Effects
Protriptyline hydrochloride has several effects on cells. In non-depressed individuals, it does not affect mood or arousal, but may cause sedation . In depressed individuals, protriptyline hydrochloride exerts a positive effect on mood . It also blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Molecular Mechanism
Protriptyline hydrochloride exerts its effects at the molecular level through several mechanisms. It decreases the reuptake of norepinephrine and serotonin (5-HT), thereby increasing their concentration in the synaptic cleft . This leads to an overall increase in serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects .
Temporal Effects in Laboratory Settings
The effects of protriptyline hydrochloride change over time in laboratory settings. Metabolic studies indicate that protriptyline hydrochloride is well absorbed from the gastrointestinal tract and is rapidly sequestered in tissues . Relatively low plasma levels are found after administration .
Metabolic Pathways
Protriptyline hydrochloride is involved in several metabolic pathways. It is metabolized in the liver and excreted in the urine . About 50% of the total drug administered is reported to undergo cumulative urinary excretion .
Transport and Distribution
Protriptyline hydrochloride is well absorbed from the gastrointestinal tract and is rapidly distributed in various tissues
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Protriptylinhydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Dibenzocycloheptenstruktur beinhalten. Die Synthese umfasst typischerweise die Alkylierung von Dibenzocycloheptadien mit einem geeigneten Alkylhalogenid, gefolgt von einer Aminierung, um die Aminogruppe einzuführen. Im letzten Schritt wird das Hydrochloridsalz durch Umsetzung der freien Base mit Salzsäure gebildet .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound die chemische Großsynthese unter ähnlichen Reaktionsbedingungen wie in der Laborsynthese. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen gewährleisten, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Protriptylinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Protriptylin kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Protriptylin in seine reduzierten Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Aminogruppe oder andere funktionelle Gruppen am Molekül verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Es werden Nucleophile wie Alkylhalogenide oder Amine unter basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: N-Oxide von Protriptylin.
Reduktion: Reduzierte Amin-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Vergleich Mit ähnlichen Verbindungen
Protriptylinhydrochlorid ist strukturell ähnlich anderen trizyklischen Antidepressiva wie Amitriptylin, Nortriptylin und Butriptylin. Es ist einzigartig in seiner anregenden Wirkung, die im Gegensatz zu den sedierenden Eigenschaften vieler anderer trizyklischer Antidepressiva steht. Dies macht this compound besonders nützlich für Erkrankungen wie Narkolepsie, bei denen eine Wachheitsförderung erwünscht ist .
Ähnliche Verbindungen:
- Amitriptylin
- Nortriptylin
- Butriptylin
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der klinischen Praxis.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
438-60-8 (Parent) | |
| Record name | Protriptyline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8046951 | |
| Record name | Protriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1225-55-4 | |
| Record name | Protriptyline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protriptyline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Protriptyline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Protriptyline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Protriptyline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTRIPTYLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44665V00O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)










